molecular formula C12H14N2S B12218376 2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- CAS No. 893724-11-3

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]-

Cat. No.: B12218376
CAS No.: 893724-11-3
M. Wt: 218.32 g/mol
InChI Key: XBNPLUCUOKGEDX-UHFFFAOYSA-N
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Description

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- is a heterocyclic compound with a thiazole ring structure This compound is characterized by the presence of a thiazole ring substituted with an amino group and a 3,5-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- typically involves the reaction of thiazole derivatives with appropriate substituents. One common method involves the condensation of 3,5-dimethylbenzyl chloride with thiazole-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiazolamine, 5-[(3,4-dimethylphenyl)methyl]-
  • 2-Thiazolamine, 5-[(2,5-dimethylphenyl)methyl]-
  • 2-Thiazolamine, 4-(3,4-dimethoxyphenyl)-5-methyl-

Uniqueness

2-Thiazolamine, 5-[(3,5-dimethylphenyl)methyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenylmethyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other similar compounds .

Properties

CAS No.

893724-11-3

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2S/c1-8-3-9(2)5-10(4-8)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)

InChI Key

XBNPLUCUOKGEDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2=CN=C(S2)N)C

Origin of Product

United States

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